Technical Guide to the Physical Properties of (+)-Sparteine Sulfate Pentahydrate
Technical Guide to the Physical Properties of (+)-Sparteine Sulfate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Sparteine sulfate pentahydrate is the pentahydrate salt of (+)-sparteine, a naturally occurring quinolizidine alkaloid. Sparteine and its derivatives are of significant interest in pharmaceutical research and organic synthesis due to their unique stereochemistry and biological activity. This technical guide provides a comprehensive overview of the core physical properties of (+)-Sparteine sulfate pentahydrate, detailed experimental protocols for their determination, and an examination of its primary mechanism of action.
Chemical and Physical Properties
(+)-Sparteine sulfate pentahydrate is a white crystalline solid. A summary of its key physical and chemical properties is presented in the tables below.
| Identifier | Value |
| Chemical Name | (1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecane;sulfuric acid;pentahydrate |
| Synonyms | (+)-Pachycarpine sulfate pentahydrate |
| CAS Number | 299-39-8 |
| Molecular Formula | C₁₅H₂₆N₂·H₂SO₄·5H₂O[1] |
| Molecular Weight | 422.54 g/mol [1] |
| Property | Value | Notes |
| Melting Point | Decomposes at 136°C | Loses water of crystallization at 100°C and turns brown. |
| Solubility | Water: 1 g in 1.1 mLAlcohol: 1 g in 3 mLChloroform: Practically insolubleEther: Practically insoluble | Highly soluble in polar solvents. |
| Optical Rotation | Data not available for the (+)-sulfate pentahydrate. | The free base, (+)-sparteine, has a specific rotation of [α]D = +17.0° (c=1, ethanol). The enantiomeric (-)-sparteine sulfate pentahydrate has a reported specific rotation, but a value for the (+) enantiomer salt could not be definitively ascertained from available literature. |
| Appearance | Columnar crystals | |
| pH | 3.3 (0.05 molar solution) |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of (+)-Sparteine sulfate pentahydrate.
Determination of Melting Point
Principle: The melting point of a crystalline solid is a key indicator of its purity. For a hydrated salt, the melting process is often accompanied by the loss of water of crystallization.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Ensure the (+)-Sparteine sulfate pentahydrate sample is finely powdered using a mortar and pestle.
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Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube into the heating block of the melting point apparatus.
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Heat the sample at a rate of approximately 10-15°C per minute for a preliminary determination.
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Observe the sample and record the temperature at which the substance begins to liquefy and the temperature at which it is completely liquid. This provides an approximate melting range. Note any changes in appearance, such as browning, which indicates decomposition.
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Allow the apparatus to cool.
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For a more accurate determination, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.
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Record the temperature range from the first appearance of liquid to complete liquefaction.
Determination of Solubility
Principle: Solubility is determined by measuring the amount of a solute that can dissolve in a given amount of a solvent at a specific temperature to form a saturated solution.
Apparatus:
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Analytical balance
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Volumetric flasks
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Test tubes or vials
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Magnetic stirrer and stir bars
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Temperature-controlled water bath
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Filtration apparatus (e.g., syringe filters)
Procedure (for solubility in water):
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Accurately weigh a known amount of (+)-Sparteine sulfate pentahydrate (e.g., 1.00 g).
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Transfer the solid to a test tube or vial.
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Add a small, measured volume of deionized water (e.g., 1.0 mL) to the test tube.
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Place the test tube in a temperature-controlled water bath set to a standard temperature (e.g., 25°C).
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Stir the mixture vigorously using a magnetic stirrer.
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Observe for complete dissolution. If the solid dissolves completely, add another accurately weighed portion of the solute and continue stirring.
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Repeat step 6 until a small amount of undissolved solid remains, indicating that the solution is saturated.
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Allow the solution to equilibrate for a set period (e.g., 24 hours) with continuous stirring to ensure saturation.
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Carefully filter the saturated solution to remove any undissolved solid.
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The solubility can be expressed as grams of solute per milliliter of solvent.
Determination of Optical Rotation
Principle: Chiral molecules, such as (+)-Sparteine, rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic of the compound.
Apparatus:
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Polarimeter
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Polarimeter cell (e.g., 1 dm length)
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Volumetric flask
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Analytical balance
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Sodium lamp (D-line, 589 nm)
Procedure:
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Accurately prepare a solution of known concentration (c) of (+)-Sparteine sulfate pentahydrate in a suitable solvent (e.g., water or ethanol). For example, dissolve 1.00 g of the compound in a 100 mL volumetric flask.
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Calibrate the polarimeter with the pure solvent (the blank).
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Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present.
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Place the filled cell in the polarimeter.
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Measure the observed rotation (α) at a constant temperature (T), typically 20°C or 25°C, using the sodium D-line as the light source.
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Calculate the specific rotation [α] using the following formula: [α]Tλ = α / (l × c) where:
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λ is the wavelength of the light source.
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T is the temperature in degrees Celsius.
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α is the observed rotation in degrees.
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l is the path length of the polarimeter cell in decimeters (dm).
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c is the concentration of the solution in g/mL.
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Determination of Water of Crystallization
Principle: The number of water molecules in a hydrated salt can be determined by measuring the mass loss upon heating, which corresponds to the mass of water driven off.
Apparatus:
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Crucible and lid
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Bunsen burner or furnace
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Analytical balance
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Desiccator
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Tongs
Procedure:
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Heat a clean, empty crucible and lid to a constant weight to remove any moisture. Cool in a desiccator and weigh accurately.
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Add a known mass of (+)-Sparteine sulfate pentahydrate (approximately 1-2 g) to the crucible and weigh it accurately.
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Heat the crucible, lid, and sample gently at first, then more strongly, to drive off the water of crystallization. A temperature of approximately 110-120°C should be sufficient.
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Cool the crucible in a desiccator and reweigh.
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Repeat the heating, cooling, and weighing steps until a constant mass is achieved, indicating that all the water has been removed.
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Calculate the mass of water lost by subtracting the final mass of the anhydrous salt and crucible from the initial mass of the hydrated salt and crucible.
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From the mass of the anhydrous salt and the mass of water lost, calculate the moles of each. The ratio of moles of water to moles of anhydrous salt gives the value of 'x' in the formula C₁₅H₂₆N₂·H₂SO₄·xH₂O.
Mechanism of Action and Signaling Pathway
(+)-Sparteine is known to act as a ganglion blocker by competitively inhibiting nicotinic acetylcholine receptors (nAChRs) in neurons.[2]
Signaling Pathway: Nicotinic acetylcholine receptors are ligand-gated ion channels. In their resting state, the channel is closed. Upon binding of the endogenous agonist, acetylcholine (ACh), the receptor undergoes a conformational change, opening the ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse.
(+)-Sparteine, as a competitive antagonist, binds to the same site on the nAChR as acetylcholine. However, its binding does not induce the conformational change necessary to open the ion channel. By occupying the binding site, (+)-sparteine prevents acetylcholine from binding and activating the receptor, thereby blocking the downstream signaling cascade.
